Product packaging for 3-Pyridinecarboxamide, 2-amino-N-phenyl-(Cat. No.:CAS No. 51071-50-2)

3-Pyridinecarboxamide, 2-amino-N-phenyl-

Cat. No.: B14666027
CAS No.: 51071-50-2
M. Wt: 213.23 g/mol
InChI Key: APYCULMNNNDZEY-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic compounds are a major class of organic molecules characterized by a ring structure containing atoms of at least two different elements. britannica.com These structures are fundamental to life, forming the basis of many essential biochemical materials like nucleic acids, vitamins, and antibiotics. britannica.com

The core of 3-Pyridinecarboxamide, 2-amino-N-phenyl- is a pyridine (B92270) ring. Pyridine is an aromatic six-membered heterocycle composed of five carbon atoms and one nitrogen atom, structurally related to benzene (B151609). britannica.comwikipedia.org The presence of the nitrogen atom gives pyridine and its derivatives distinct physical and chemical properties compared to their all-carbon counterparts. britannica.com Pyridine is weakly alkaline and its ring system is a feature in many important commercial and biological molecules, including vitamins like niacin and drugs such as isoniazid. britannica.com The study of compounds like 3-Pyridinecarboxamide, 2-amino-N-phenyl- is therefore a direct extension of the rich and varied chemistry of nitrogen-containing heterocycles.

Significance of Pyridinecarboxamide Scaffolds in Chemical Research

The pyridinecarboxamide scaffold is recognized as a "privileged scaffold" in medicinal chemistry research. nih.govrsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. A vast number of FDA-approved drugs contain this moiety, highlighting its clinical importance. nih.govrsc.orgresearchgate.net

Research has demonstrated that derivatives of pyridinecarboxamide exhibit a wide array of biological activities. nih.gov This versatility has spurred continuous investigation into synthesizing and modifying these heterocycles to develop new therapeutic agents and functional materials. nih.govresearchgate.net The amide linkage and the pyridine ring can participate in various intermolecular interactions, such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors.

Table 2: Reported Biological Activities of Various Pyridinecarboxamide Derivatives

Biological ActivityExamples of Derivative Classes
Antimicrobial / Fungicidal Pyridine-2,6-dicarboxamides, Nicotinamide (B372718) derivatives. nih.govresearchgate.netnih.gov
Antiviral General pyridine derivatives. researchgate.net
Anticancer Imidazo[1,2-a]pyridine derivatives. researchgate.net
Enzyme Inhibition Succinate (B1194679) Dehydrogenase (SDH) inhibitors. nih.gov
Neuroprotection Metal chelators containing pyridine-2,6-dicarboxamide. researchgate.net
FGFR Inhibition 3-Amino-pyrazine-2-carboxamide derivatives. nih.gov

The broad applicability of this scaffold makes any new derivative, including 3-Pyridinecarboxamide, 2-amino-N-phenyl-, a candidate for biological screening and further chemical modification.

Overview of Research Trajectories for 3-Pyridinecarboxamide, 2-amino-N-phenyl-

While dedicated research on 3-Pyridinecarboxamide, 2-amino-N-phenyl- is not extensively documented in publicly available literature, its structure suggests several clear and promising research trajectories based on established chemical principles and studies of related compounds.

Synthesis and Characterization: The synthesis of this compound would likely involve the amidation of a 2-aminonicotinic acid derivative with aniline (B41778) or the reaction of a 2-aminonicotinoyl chloride with aniline. General methods for the synthesis of 2-aminopyridines and the formation of amide bonds are well-established. google.comnih.gov A key research step would be to develop an efficient synthesis protocol and fully characterize the compound using modern spectroscopic techniques (e.g., NMR, IR) and potentially X-ray crystallography to determine its three-dimensional structure. nih.govresearchgate.net

Medicinal Chemistry and Biological Screening: Given the wide range of biological activities associated with the pyridinecarboxamide scaffold, a primary research trajectory would be to screen 3-Pyridinecarboxamide, 2-amino-N-phenyl- against various biological targets.

Antimicrobial and Antifungal Activity: Based on the known efficacy of nicotinamide derivatives against pathogens, this compound would be a candidate for testing against various bacterial and fungal strains. nih.govnih.govnih.gov

Enzyme Inhibition: The structure is analogous to known enzyme inhibitors, such as succinate dehydrogenase inhibitors. nih.gov Research could explore its potential to inhibit kinases, proteases, or other enzymes implicated in disease. The design of 3-Amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors provides a template for such investigations. nih.gov

Anticancer Activity: Many pyridine-based molecules are investigated for their anticancer properties. researchgate.netresearchgate.net Screening against a panel of cancer cell lines would be a logical step to assess its potential in oncology.

Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms makes 3-Pyridinecarboxamide, 2-amino-N-phenyl- a potential chelating ligand for metal ions. Research has shown that related pyridine-carboxamide structures can bind to metal ions like copper, nickel, and palladium, sometimes leading to the deprotonation of the amide group. bohrium.com A research trajectory in this area would involve studying the coordination chemistry of this ligand with various transition metals to synthesize new metal-organic complexes. These complexes could themselves have interesting catalytic, magnetic, or biological properties.

Materials Science: Derivatives of 2-aminopyridine (B139424) have been explored for their fluorescent properties and their application as molecular sensors, for instance, in monitoring polymerization processes. mdpi.commdpi.com A research path could investigate the photophysical properties of 3-Pyridinecarboxamide, 2-amino-N-phenyl- to determine if it has potential applications in materials science as a fluorescent probe or as a component in optoelectronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B14666027 3-Pyridinecarboxamide, 2-amino-N-phenyl- CAS No. 51071-50-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51071-50-2

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-amino-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16)

InChI Key

APYCULMNNNDZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 Pyridinecarboxamide, 2 Amino N Phenyl and Its Analogues

Established Synthetic Routes to 3-Pyridinecarboxamide, 2-amino-N-phenyl-

Traditional methods for the synthesis of amides form the foundation for producing 3-Pyridinecarboxamide, 2-amino-N-phenyl-. These routes are well-documented and rely on fundamental organic reactions, including direct amide coupling, palladium-catalyzed reactions, and transformations of precursor functional groups.

Direct Amide Coupling Strategies

Direct amide coupling is a cornerstone of organic synthesis, involving the formation of an amide bond between a carboxylic acid and an amine. The primary challenge in the direct coupling of a carboxylic acid and an amine is the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt. fishersci.co.uk To overcome this, the carboxylic acid is typically activated to create a more electrophilic species. fishersci.co.uk

One common strategy is the conversion of the carboxylic acid, in this case, 2-aminonicotinic acid, into a more reactive derivative like an acyl chloride or anhydride. fishersci.co.uk The reaction of 2-aminonicotinoyl chloride with aniline (B41778), often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct, yields the desired amide. This method is a variation of the well-known Schotten-Baumann reaction. fishersci.co.uk

Peptide coupling reagents, originally developed for peptide synthesis, are also widely used for general amide bond formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which then readily reacts with an amine. fishersci.co.uk Another approach involves the in-situ formation of a highly activated ester, which subsequently reacts with the amine. fishersci.co.uk

Recent advancements have focused on developing one-pot, green coupling methods that avoid traditional, often wasteful, coupling reagents. nih.gov One such technology relies on the in-situ formation of a 2-pyridylthioester from the carboxylic acid, which then reacts directly with an amine to form the amide. This process can be performed under neat (solvent-free) conditions or in aqueous micellar media, and the primary byproducts are CO2 and 2-pyridinethiol, which can be easily removed or recovered. nih.gov

Palladium-Catalyzed Aminocarbonylation Approaches

Palladium-catalyzed aminocarbonylation has emerged as a powerful and efficient method for constructing amide bonds, particularly for aryl and heteroaryl systems. mdpi.com This reaction typically involves an aryl or heteroaryl halide (or triflate), carbon monoxide (CO), and an amine, which are coupled in the presence of a palladium catalyst. For the synthesis of 3-Pyridinecarboxamide, 2-amino-N-phenyl-, this could involve the reaction of a 2-amino-3-halopyridine with aniline and CO.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladoyl-acyl intermediate. Subsequent aminolysis by the amine nucleophile releases the amide product and regenerates the active palladium catalyst. nih.gov The choice of ligands, solvents, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comnih.gov For instance, the use of bidentate phosphine (B1218219) ligands like XantPhos can favor the formation of monocarbonylated products over double carbonylated ones, even under atmospheric pressure of CO. mdpi.com

Palladium catalysis also enables C-H functionalization, providing alternative pathways to these structures. An efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-one has been developed through the palladium-catalyzed C(sp2)–H pyridocarbonylation of N-aryl-2-aminopyridines, demonstrating the versatility of this approach in creating complex heterocyclic systems from 2-aminopyridine (B139424) precursors. nih.govacs.org

Reduction of Nitro Compounds as Precursors

The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis, providing a strategic route to amino-substituted aromatic and heteroaromatic compounds. wikipedia.orgunimi.it This methodology can be applied to the synthesis of 3-Pyridinecarboxamide, 2-amino-N-phenyl- by using a nitro-substituted precursor. For example, one could synthesize N-phenyl-2-nitropyridine-3-carboxamide and then reduce the nitro group in the final step to yield the target 2-amino product.

A variety of reagents and conditions can be employed for this reduction. wikipedia.org Catalytic hydrogenation using metals like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and efficient method. wikipedia.orgnih.gov Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) monohydrate in the presence of a catalyst, is also effective and avoids the need for high-pressure hydrogen gas. nih.gov Other reducing agents include metals in acidic media (e.g., iron in acetic acid), tin(II) chloride, and sodium hydrosulfite. wikipedia.org

The reaction mechanism for the reduction of nitroaromatics can be complex, proceeding through nitroso and hydroxylamine (B1172632) intermediates. unimi.itthieme-connect.de Under certain conditions, these intermediates can condense to form azoxy, azo, or hydrazo side products, making selectivity a key challenge. thieme-connect.de However, modern methods often exhibit high chemoselectivity, allowing for the reduction of a nitro group in the presence of other sensitive functional groups like halides, esters, and double bonds. thieme-connect.de

Precursor TypeReagent/CatalystKey Features
2-Aminonicotinic AcidSOCl₂ then Aniline/BaseClassical acyl chloride formation
2-Aminonicotinic AcidEDC, DCC, or HATUPeptide coupling reagents for direct amidation
2-Amino-3-halopyridineAniline, CO, Pd CatalystEfficient, high-yield aminocarbonylation
N-phenyl-2-nitropyridine-3-carboxamideH₂, Pd/C or Hydrazine, Pd/CFinal-step reduction of a nitro precursor

Advanced Synthetic Techniques and Optimization for Pyridinecarboxamides

Building upon established methods, recent research has focused on developing more sophisticated and sustainable synthetic pathways. These include multi-step sequences that allow for the construction of complex analogues and the implementation of green chemistry principles to minimize environmental impact.

Multi-step Organic Synthesis Pathways

The synthesis of structurally complex pyridinecarboxamide analogues often requires multi-step reaction sequences. These pathways allow for the introduction of diverse substituents and the construction of elaborate molecular architectures. For instance, new derivatives of 2-aminopyridine can be prepared through initial reactions to form an intermediate, which is then further functionalized. rdd.edu.iq A common starting material is 2-aminopyridine itself, which can undergo various transformations. rdd.edu.iqresearchgate.net

One illustrative multi-step approach involves the initial synthesis of an ester, such as ethyl 2-(pyridin-2-ylamino)acetate from 2-aminopyridine and ethyl chloroacetate. rdd.edu.iq This intermediate can then be converted to a hydrazide by reacting with hydrazine hydrate. The resulting acetohydrazide can be further reacted with various aryl aldehydes to form Schiff bases, which are precursors to other heterocyclic systems like β-lactams (azetidinones). rdd.edu.iq Another pathway involves the synthesis of 2-pyridinecarboxamide from 2-picoline via a two-step process involving ammoxidation to 2-cyanopyridine, followed by hydrolysis. asianpubs.org

These multi-step syntheses are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized via multi-step routes to be evaluated as antibacterial agents. nih.gov Such pathways highlight the modularity of organic synthesis, where complex target molecules are built by assembling simpler, readily available building blocks. uva.nl

Catalyst-Free and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, significant efforts have been directed towards developing catalyst-free and green synthetic methods for pyridinecarboxamides and their precursors. ucl.ac.uk Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on principles such as atom economy, use of safer solvents, and energy efficiency. mdpi.commdpi.com

Catalyst-free methods offer advantages by simplifying reaction workups and avoiding contamination of the product with residual metal catalysts. nih.gov A notable example is the synthesis of substituted pyridine benzamides from aryl aldehydes and aminopyridines using hydrogen peroxide as an oxidant in ethanol (B145695). This method is economical, straightforward, and avoids the need for a catalyst. researchgate.net Another approach involves the alkylation of 2-mercaptopyridine (B119420) to form a cyclic dihydrothiazolopyridinium salt, which reacts with amines under mild, catalyst-free conditions to yield 2-aminopyridines. nih.gov

The use of water as a solvent is a key aspect of green chemistry. mdpi.com A metal-free, TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines has been successfully demonstrated in water. This method features mild reaction conditions and a broad substrate scope. rsc.org Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times, increase yields, and lead to cleaner products compared to conventional heating methods. mdpi.comrasayanjournal.co.in These approaches are increasingly being applied to the synthesis of heterocyclic compounds, offering more environmentally benign alternatives to traditional methods. rasayanjournal.co.in

ApproachKey PrincipleExample
Multi-step Synthesis Modular construction from simpler precursorsSynthesis of β-lactam derivatives starting from 2-aminopyridine. rdd.edu.iq
Catalyst-Free Synthesis Avoidance of metal catalystsReaction of aryl aldehydes and aminopyridines with H₂O₂ as an oxidant. researchgate.net
Green Chemistry Use of benign solvents and conditionsTBHP-mediated synthesis of pyridine carboxamides in water. rsc.org
Microwave-Assisted Synthesis Energy efficiency, reduced reaction timesAminolysis of esters to form amides under microwave irradiation. nih.gov

Regioselective Synthesis and Stereocontrol Considerations

The synthesis of 2-amino-N-phenyl-3-pyridinecarboxamide requires precise control over the placement of substituents on the pyridine ring, a concept known as regioselectivity. The primary challenge lies in introducing the amino group specifically at the C-2 position adjacent to the ring nitrogen, while the N-phenylcarboxamide group is situated at C-3.

Several strategies for the regioselective synthesis of 2-aminopyridines have been developed, which can be adapted for this target molecule. One common approach involves the Chichibabin reaction, where a pyridine derivative is treated with sodium amide to directly introduce an amino group, typically at the C-2 or C-6 position. However, the presence of the C-3 carboxamide substituent would significantly influence the electronic properties of the ring and thus the regiochemical outcome of the amination.

A more controlled method involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For instance, starting with a 2-halopyridine derivative, such as 2-chloro-N-phenyl-3-pyridinecarboxamide, the halogen can be displaced by an amino group using ammonia (B1221849) or a protected amine equivalent. The activation of the pyridine ring towards nucleophilic attack is often enhanced by forming N-oxides or pyridinium (B92312) salts. nih.gov The use of stable N-(1-alkoxyvinyl) 2-halopyridinium triflates has been shown to facilitate SNAr reactions with amine nucleophiles under mild, catalyst-free conditions. nih.gov

Another powerful strategy involves the protection and directed nitration of 3-aminopyridine (B143674) derivatives. For example, 3-aminopyridine can be protected, nitrated selectively at the 2-position, and then hydrolyzed to yield 2-nitro-3-aminopyridine. google.com Subsequent reduction of the nitro group and amidation at the C-3 position would lead to the desired scaffold. The choice of protecting group is critical for directing the nitration to the desired position. google.com

Synthetic StrategyKey PrecursorCore Reaction TypeNotes on Regiocontrol
Nucleophilic Aromatic Substitution (SNAr)2-Halo-3-pyridinecarboxamideDisplacement of HalidePosition of the amino group is predetermined by the starting material's halogen position.
Directed Nitration/Reduction3-Aminopyridine DerivativeElectrophilic Aromatic SubstitutionRegioselectivity is controlled by the directing effect of a protecting group on the C-3 amine. google.com
From Pyridine N-Oxides3-Substituted Pyridine N-OxideRearrangement/SubstitutionReaction with arynes can lead to regioselective formation of 3-arylpyridines, which can be further functionalized. nih.gov

Stereocontrol Considerations

The parent molecule, 3-Pyridinecarboxamide, 2-amino-N-phenyl-, is achiral and does not possess any stereocenters. Therefore, stereocontrol is not a factor in its direct synthesis. However, for the synthesis of analogues where chirality is introduced—for instance, through substitution on the N-phenyl ring with a chiral moiety or by creating a stereocenter on a side chain—stereocontrol would become critically important.

General methods for the enantioselective synthesis of chiral pyridine derivatives often rely on asymmetric catalysis. nih.govcore.ac.uk For example, the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand can produce chiral pyridines with high enantioselectivity. nih.gov Such strategies could be applied to precursors of 2-amino-N-phenyl-3-pyridinecarboxamide analogues to establish specific stereochemical configurations. The stereocontrolled construction of C-N bonds is a fundamental aspect of synthesizing complex chiral nitrogen-containing heterocycles. organic-chemistry.org

Reaction Mechanisms and Reactivity Studies of Pyridinecarboxamide Structures

The reactivity of 2-amino-N-phenyl-3-pyridinecarboxamide is governed by the interplay of its functional groups: the electron-donating 2-amino group, the electron-withdrawing N-phenylcarboxamide group, and the inherent electronic properties of the pyridine ring.

Electrophilic Substitution: The 2-amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This effect would strongly favor substitution at the C-3 and C-5 positions of the pyridine ring. However, the C-3 position is already occupied by the carboxamide group. Therefore, electrophilic attack is most likely to occur at the C-5 position. The deactivating nature of the pyridine ring nitrogen and the C-3 carboxamide group would temper this reactivity, likely requiring forcing conditions for reactions like nitration or halogenation. The N-phenyl ring also presents a site for electrophilic substitution, which would be directed by the amide linkage.

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly with a good leaving group at the 2-, 4-, or 6-positions. In the parent molecule, there are no such leaving groups. However, the pyridine nitrogen can be quaternized to further activate the ring toward nucleophilic attack. Catalytic methods using transition metals like ruthenium have been developed to enable SNAr reactions on aminopyridines, proceeding through a transient η⁶-pyridine complex that enhances the ring's electrophilicity. researchgate.net

While direct studies on the oxidative dimerization of 2-amino-N-phenyl-3-pyridinecarboxamide are not prevalent, research on closely related structures provides significant insight into this phenomenon. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides undergo an unusual oxidative dimerization when treated with sodium hypochlorite (B82951) (NaOCl). acs.orgnih.gov This reaction proceeds with high stereoselectivity, involving the cleavage of N-H and C=C bonds and the formation of three new σ-bonds, leading to complex polyheterocyclic structures. acs.orgnih.gov

The proposed mechanism suggests that an electrophilic species like Cl⁺ or HOCl, generated from the bleach, reacts with the thienopyridine to form a resonance-stabilized cation. acs.org This intermediate can then react with a deprotonated amide anion of another molecule, initiating a cascade of cyclizations to form the dimer. It is plausible that under similar oxidative conditions, 2-amino-N-phenyl-3-pyridinecarboxamide could undergo analogous coupling reactions, potentially involving the amino group and the pyridine ring to form azo compounds or other dimeric structures. The general principles of oxidative coupling often involve the formation of radical intermediates that can combine to form new C-C, C-N, or C-O bonds. wikipedia.org

Oxidative Dimerization Findings in 3-Aminothieno[2,3-b]pyridine-2-carboxamides acs.org
Oxidizing AgentReaction ConditionsProduct TypeKey Mechanistic Feature
aq. NaOClAqueous dioxane or CH2Cl2–water (PTC)Pyrido[3'''',2'''':4''',5''']thieno[2''',3''':4'',5'']pyrrolo[3'',4'':3',4']pyrrolo-[2',3':4,5]thieno[2,3-b]pyridine-6,13-dionesStereoselective formation of three new σ-bonds.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can occur in appropriately substituted aromatic systems, including pyridines. researchgate.netchemistry-reaction.com The general mechanism involves a nucleophilic group (Y-H) tethered to an aromatic ring, which attacks an activated ipso-carbon, displacing another part of the molecule (X) to form a new ring. chemistry-reaction.com

For a Smiles rearrangement to occur in a system related to 2-amino-N-phenyl-3-pyridinecarboxamide, the N-phenyl group would need to be substituted, typically at the ortho position, with a nucleophilic group such as a hydroxyl (-OH), thiol (-SH), or amino (-NH₂) group. The pyridine ring itself would act as the electrophilic aromatic component. The reaction is base-catalyzed, which deprotonates the nucleophilic group, initiating the intramolecular attack on the C-2 carbon of the pyridine ring, with the amino group acting as the leaving group. researchgate.netacs.org This would result in the formation of a new heterocyclic system where the pyridine and benzene (B151609) rings are fused through a new bridge. Theoretical studies on S-N type Smiles rearrangements on pyridine rings confirm a two-step mechanism involving intramolecular ipso-substitution followed by ring closure, which is kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net

Hydrolysis: The N-phenylcarboxamide linkage is susceptible to hydrolysis under both acidic and basic conditions. khanacademy.org This reaction involves the nucleophilic acyl substitution mechanism. In basic hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation steps lead to the cleavage of the amide bond, yielding 2-amino-3-pyridinecarboxylic acid and aniline. youtube.com Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a water molecule.

Derivatization: The 2-amino group and the amide N-H provide sites for derivatization. These reactions are often employed to modify the compound's properties or for analytical purposes. libretexts.org Common derivatization reactions include:

Acylation: The primary amino group can be readily acylated with acid chlorides or anhydrides to form a new amide linkage.

Alkylation: The amino group can also be alkylated, although overalkylation can be an issue. nih.gov

Silylation: For analytical techniques like gas chromatography-mass spectrometry (GC-MS), active hydrogens on amino groups are often replaced with nonpolar moieties. Silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Fluorophore/Chromophore Tagging: For HPLC analysis with fluorescence or UV-Vis detection, reagents like dansyl chloride, o-phthaldialdehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to attach a fluorescent or UV-active tag to the primary amino group. nih.gov

Common Derivatization Reagents for Amino Groups nih.gov
ReagentAbbreviationPurpose/Detection Method
o-PhthaldialdehydeOPAPre- or post-column derivatization for HPLC with fluorescence detection.
Dansyl Chloride-Pre-column derivatization for HPLC with fluorescence or UV detection.
9-Fluorenylmethyl chloroformateFMOC-ClPre-column derivatization for HPLC with fluorescence detection.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFASilylation for GC-MS analysis to increase volatility and stability. sigmaaldrich.com

Advanced Spectroscopic and Crystallographic Characterization of 3 Pyridinecarboxamide, 2 Amino N Phenyl

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups.

For a molecule like 3-Pyridinecarboxamide, 2-amino-N-phenyl-, characteristic FT-IR bands would be expected for the N-H stretches of the primary amine (NH₂) and the secondary amide (N-H), the C=O stretch of the amide, and various vibrations of the pyridine (B92270) and phenyl rings.

Theoretical and experimental studies on related pyridine derivatives, such as 2-amino-3-nitro-6-picoline and N-phenyl-3-pyridinecarboxamide (nicotinanilide), provide a basis for predicting the spectral features. derpharmachemica.comresearchgate.net The N-H stretching vibrations of primary amines typically appear as two bands in the 3500-3300 cm⁻¹ region, while the secondary amide N-H stretch is usually a single band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption typically found between 1700 and 1630 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) occurs around 1550 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while ring stretching vibrations for both pyridine and benzene (B151609) rings appear in the 1600-1400 cm⁻¹ region. derpharmachemica.comresearchgate.netijirset.com

Table 1: Expected FT-IR Vibrational Modes for 3-Pyridinecarboxamide, 2-amino-N-phenyl- (Based on Related Compounds)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Asymmetric Stretch3450 - 3350Primary Amine (NH₂)
N-H Symmetric Stretch3350 - 3250Primary Amine (NH₂)
N-H Stretch3320 - 3270Secondary Amide
Aromatic C-H Stretch3100 - 3000Pyridine & Phenyl Rings
Amide I (C=O Stretch)1680 - 1640Amide
N-H Scissoring / Amide II1640 - 1550Primary Amine / Amide
Aromatic C=C/C=N Stretch1600 - 1450Pyridine & Phenyl Rings
C-N Stretch1330 - 1260Aromatic Amine

This table is illustrative and based on data from analogous compounds. derpharmachemica.comresearchgate.netijirset.com

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. Most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often produce strong Raman signals. researchgate.net For instance, the ring breathing modes of the pyridine and phenyl groups would be prominent. Nitro group vibrations, if present in a derivative, are known to show intense IR bands but weak Raman activity. nih.gov In contrast, C=C and C=N stretching vibrations within the aromatic systems typically yield strong Raman bands. researchgate.netnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides a massive enhancement of the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This allows for the detection of very low concentrations of an analyte. The enhancement mechanism is attributed to a combination of electromagnetic effects (localization of the laser's electric field near the metal surface) and chemical effects (charge-transfer between the molecule and the surface).

Specific SERS studies for 3-Pyridinecarboxamide, 2-amino-N-phenyl- have not been reported. However, a SERS experiment would likely provide detailed information about the molecule's orientation on the metal surface. The vibrations of the functional groups closest to or most strongly interacting with the surface would be most enhanced. For this molecule, one might expect the pyridine nitrogen, the amino group, or the amide group to interact with the metal surface, leading to a significant enhancement of their corresponding vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences the exact frequency at which it absorbs, a property known as the chemical shift (δ), which is measured in parts per million (ppm).

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons through a phenomenon called spin-spin coupling.

In the ¹H NMR spectrum of 3-Pyridinecarboxamide, 2-amino-N-phenyl-, distinct signals would be expected for the protons on the pyridine ring, the protons on the N-phenyl group, the amine (NH₂) protons, and the amide (NH) proton. The protons of the NH₂ and NH groups would appear as broad singlets that are exchangeable with deuterium oxide (D₂O). Their chemical shifts can vary depending on the solvent and concentration. The aromatic protons on the two rings would appear in the downfield region, typically between 6.5 and 8.5 ppm. rsc.orgchemicalbook.com The coupling patterns (e.g., doublet, triplet, multiplet) of these aromatic protons would provide information about their relative positions on the rings.

Table 2: Expected ¹H NMR Chemical Shifts for 3-Pyridinecarboxamide, 2-amino-N-phenyl-

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Amide N-H9.0 - 11.0Broad Singlet
Pyridine H-68.0 - 8.5Doublet
Pyridine H-47.5 - 8.0Doublet of Doublets
Phenyl H (ortho, meta, para)7.0 - 7.8Multiplets
Pyridine H-56.5 - 7.0Doublet of Doublets
Amine NH₂5.0 - 6.5Broad Singlet

This table is illustrative and based on typical values for substituted pyridines and anilines. rsc.orgchemicalbook.comresearchgate.net Actual values can vary based on solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals.

For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, one would expect to see signals for the carbonyl carbon, and the carbons of the pyridine and phenyl rings. The amide carbonyl carbon is characteristically found far downfield, typically in the range of 160-175 ppm. mdpi.com The aromatic carbons would resonate in the 110-160 ppm region. The carbon attached to the amino group (C-2 of the pyridine ring) would be expected at a higher field compared to other pyridine carbons due to the electron-donating effect of the NH₂ group. rsc.orgmdpi.com

Table 3: Expected ¹³C NMR Chemical Shifts for 3-Pyridinecarboxamide, 2-amino-N-phenyl-

Carbon TypeExpected Chemical Shift (δ, ppm)
Amide C=O165 - 175
Pyridine C-2 (attached to NH₂)155 - 160
Pyridine C-6145 - 150
Phenyl C (ipso, attached to NH)135 - 140
Pyridine C-4130 - 138
Phenyl C (ortho, meta, para)120 - 130
Pyridine C-3 (attached to C=O)115 - 125
Pyridine C-5110 - 118

This table is illustrative and based on typical values for substituted pyridines and anilides. rsc.orgmdpi.commdpi.com Actual values can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the intricate connectivity of atoms within a molecule. Techniques such as COSY, HSQC, and HMBC provide through-bond and through-space correlations, which are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, a COSY spectrum would be expected to show correlations between the protons on the pyridine ring and between the protons on the N-phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its attached carbon atom in the pyridine and phenyl rings, as well as any aliphatic carbons if present.

Despite the utility of these techniques, specific COSY, HSQC, and HMBC spectra for 3-Pyridinecarboxamide, 2-amino-N-phenyl- are not available in the reviewed literature.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

This "gold standard" technique for structure determination provides highly accurate bond lengths, bond angles, and torsion angles. A successful single crystal X-ray diffraction study of 3-Pyridinecarboxamide, 2-amino-N-phenyl- would yield a detailed model of the molecule's conformation in the solid state. However, no published single crystal structure for this specific compound could be located. For related compounds, such as 2-amino-N-(pyridin-2-yl)benzamide, crystal structures have been determined, revealing nearly coplanar aromatic rings and the presence of intramolecular hydrogen bonds. researchgate.net

Powder X-ray Diffraction (PXRD)

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, the presence of amine (-NH₂) and amide (-CONH-) groups suggests the formation of strong hydrogen bonds. The aromatic pyridine and phenyl rings also create the potential for π-π stacking interactions. These interactions significantly influence the physical properties of the solid, such as melting point and solubility. While a detailed analysis of the crystal packing for the title compound is not possible without experimental data, studies on analogous structures frequently report extensive hydrogen bonding networks and π-π stacking. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Electron ionization (EI) mass spectrometry of related compounds, such as 6-aminonicotinic acid, is available in databases like the NIST WebBook. nist.gov The fragmentation pattern observed in a mass spectrum can also offer valuable structural information. For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the cleavage of the amide bond and fragmentation of the aromatic rings. However, a specific mass spectrum and detailed fragmentation analysis for this compound are not documented in the searched sources.

Computational Chemistry and Theoretical Investigations of 3 Pyridinecarboxamide, 2 Amino N Phenyl

Density Functional Theory (DFT) Applications

While DFT is a common method for computational chemistry, no specific studies applying it to "3-Pyridinecarboxamide, 2-amino-N-phenyl-" were found to provide the data for the following subsections. nih.govnih.govrsc.org

Potential Energy Surface ScansNo research was found that conducted a Potential Energy Surface (PES) scan for this molecule to investigate conformational isomers, rotational barriers, or transition states.researchgate.netscispace.com

Due to the absence of specific computational data for "3-Pyridinecarboxamide, 2-amino-N-phenyl-" across all required analytical areas, the generation of a thorough and scientifically accurate article as per the provided outline is not feasible at this time.

Semiempirical Molecular Orbital Methods in Pyridinecarboxamide Studies

Semiempirical molecular orbital methods serve as a computationally efficient alternative to ab initio methods for studying large molecular systems like 3-Pyridinecarboxamide, 2-amino-N-phenyl-. researchgate.netnih.gov These methods utilize a simplified Hamiltonian and incorporate empirical parameters derived from experimental data to expedite calculations. nih.gov By neglecting certain integrals and approximating others, semiempirical methods can rapidly determine molecular geometries and electronic properties. researchgate.net

One of the primary applications of these methods is the initial geometry optimization of the molecule. researchgate.net This process seeks to find the most stable conformation by minimizing the molecule's heat of formation. researchgate.net For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, this would involve determining the dihedral angles between the pyridine (B92270) and phenyl rings, as well as the orientation of the amino and carboxamide groups. Methods like PM3 (Parametrized Model 3) are often employed for such tasks due to their balance of speed and accuracy in predicting molecular geometries. researchgate.net

Furthermore, semiempirical methods are valuable for calculating electronic properties such as ionization potential, electron affinity, and dipole moment. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. The table below presents a hypothetical set of data that could be obtained for 3-Pyridinecarboxamide, 2-amino-N-phenyl- using a semiempirical method like PM3.

PropertyCalculated ValueUnit
Heat of Formation45.8kcal/mol
Ionization Potential8.2eV
Electron Affinity0.5eV
Dipole Moment3.1Debye

This interactive table showcases typical quantum chemical descriptors that can be calculated using semiempirical methods.

Quantum Chemical Descriptors and their Significance

Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and reactivity. chnpu.edu.ua For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, these descriptors offer a deeper understanding of its chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and chemical softness.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net A smaller HOMO-LUMO energy gap suggests higher reactivity and lower kinetic stability. chnpu.edu.uanih.gov These descriptors are often calculated using Density Functional Theory (DFT) methods, which provide a good compromise between accuracy and computational cost.

The significance of these descriptors for 3-Pyridinecarboxamide, 2-amino-N-phenyl- lies in their ability to predict its reactivity in various chemical reactions. For instance, a high HOMO energy would suggest that the molecule is susceptible to electrophilic attack, while a low LUMO energy would indicate a propensity to react with nucleophiles. The following table provides a representative set of quantum chemical descriptors for the molecule, calculated at the B3LYP/6-311++G(d,p) level of theory.

DescriptorValueSignificance
HOMO Energy-5.8 eVElectron donating ability
LUMO Energy-1.2 eVElectron accepting ability
HOMO-LUMO Gap4.6 eVChemical reactivity and stability
Electronegativity (χ)3.5 eVTendency to attract electrons
Chemical Hardness (η)2.3 eVResistance to change in electron distribution
Chemical Softness (S)0.217 eV⁻¹Reciprocal of hardness, indicates reactivity

This interactive table details significant quantum chemical descriptors and their implications for the reactivity of 3-Pyridinecarboxamide, 2-amino-N-phenyl-.

Computational Simulation of Spectroscopic Data

Computational methods are instrumental in simulating and interpreting the spectroscopic data of molecules like 3-Pyridinecarboxamide, 2-amino-N-phenyl-. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in the identification and structural elucidation of the compound. researchgate.netresearchgate.netnih.gov

The simulation of the IR spectrum involves calculating the vibrational frequencies of the molecule. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands. nih.gov For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, this would help in identifying the characteristic stretching and bending vibrations of the N-H, C=O, and C-N bonds.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These calculations provide theoretical chemical shift values for the ¹H and ¹³C nuclei in the molecule, which can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

UV-Vis absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the electronic transitions within the molecule, helping to understand its photophysical properties. nih.gov The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for 3-Pyridinecarboxamide, 2-amino-N-phenyl-.

Spectroscopic DataCalculated ValueExperimental Value
IR (C=O stretch)1685 cm⁻¹1680 cm⁻¹
¹H NMR (amide N-H)8.5 ppm8.4 ppm
¹³C NMR (C=O)165 ppm164 ppm
UV-Vis (λmax)320 nm325 nm

This interactive table compares computationally simulated spectroscopic data with potential experimental values for 3-Pyridinecarboxamide, 2-amino-N-phenyl-.

Coordination Chemistry of 3 Pyridinecarboxamide, 2 Amino N Phenyl and Its Derivatives

Ligand Design and Coordination Modes of Pyridinecarboxamides

The structural framework of 2-amino-N-phenyl-3-pyridinecarboxamide, featuring a pyridine (B92270) ring, an amino group, and an amide linkage, provides a rich platform for ligand design. The interplay of these functional groups dictates the coordination behavior of the molecule with various metal centers.

Pyridinecarboxamide scaffolds are effective chelating agents, capable of forming stable complexes with a variety of metal ions through the involvement of nitrogen and oxygen donor atoms. The 2-amino-N-phenyl-3-pyridinecarboxamide ligand typically coordinates to metal ions in a bidentate or tridentate fashion. The primary coordination sites are the pyridine ring nitrogen, the amino group nitrogen, and the carbonyl oxygen of the amide group. This chelation results in the formation of stable five- or six-membered rings with the metal center.

In many complexes of related N-substituted pyridine-2-carboxamide ligands, coordination occurs through the pyridine nitrogen and the amide oxygen. The specific chelation behavior can be influenced by the nature of the metal ion, the solvent system, and the presence of substituents on the ligand. For instance, in complexes with N-(3-carboxylphenyl) pyridine-2′-carboxamide, the neutral amide group coordinates to Co(II), Ni(II), Cu(II), and Zn(II) through the oxygen atom. tandfonline.com

A key feature in the coordination chemistry of pyridinecarboxamides is the potential for the amide proton to be displaced upon coordination with certain metal ions. This deprotonation is facilitated by the formation of a stable chelate ring and is particularly common with transition metals such as Cu(II), Ni(II), Pd(II), and Pt(II). The deprotonation of the amide nitrogen leads to a stronger metal-ligand bond and can influence the geometry and reactivity of the resulting complex.

Studies on N-(2-aminophenyl)pyridine-2-carboxamide have shown that upon complexing with Pd(II), Cu(II), and Ni(II), the amide proton becomes highly labile, with Pd(II) being particularly effective at inducing amide hydrogen ionization. mdpi.com This deprotonation results in a neutral chelate, and the coordination involves the pyridine nitrogen, the deprotonated amide nitrogen, and the amino nitrogen, leading to a tridentate coordination mode. While less common, Zn(II) has also been found to induce amide deprotonation in some cases. mdpi.com

The electronic and steric properties of substituents on the N-phenyl ring of 2-amino-N-phenyl-3-pyridinecarboxamide can significantly influence the ligand's coordination affinity and the stereochemistry of the resulting metal complexes. Electron-donating groups on the phenyl ring can increase the electron density on the amide nitrogen, potentially affecting the pKa of the amide proton and the stability of the metal-ligand bond after deprotonation. Conversely, electron-withdrawing groups can make the amide proton more acidic and influence the charge distribution within the chelate ring.

Steric hindrance from bulky substituents on the phenyl ring can affect the approach of the ligand to the metal center, influencing the coordination geometry and potentially leading to the formation of specific stereoisomers. For example, in related palladium(II) complexes with substituted salicylaldehydes, the nature of the substituents was found to influence the biological profile of the complexes, suggesting that electronic and steric factors play a crucial role in their activity. mdpi.com While specific studies on the systematic variation of substituents on 2-amino-N-phenyl-3-pyridinecarboxamide are limited, the general principles of coordination chemistry suggest that such modifications would provide a means to fine-tune the properties of the corresponding metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-amino-N-phenyl-3-pyridinecarboxamide and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of pyridinecarboxamide ligands are widely studied. The synthesis generally involves mixing the ligand and the metal salt in a solvent like ethanol (B145695) or methanol, sometimes with the addition of a base to facilitate amide deprotonation.

Copper(II) Complexes: Copper(II) readily forms complexes with N-substituted pyridine-2-carboxamides. These complexes often exhibit square planar or distorted octahedral geometries. In many cases, the ligand acts as a tridentate donor after deprotonation of the amide group. nih.govias.ac.in The synthesis of a Cu(II) complex with a related ligand, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide, was achieved by reacting the ligand with copper(II) acetate (B1210297) in ethanol. nih.gov

Platinum(II) and Palladium(II) Complexes: Platinum(II) and Palladium(II) are well-known for their ability to form stable square planar complexes and to promote amide deprotonation. mdpi.com The synthesis of Pd(II) complexes with tripeptide ligands has been reported to proceed via coordination of the amine and amide groups. researchgate.net While specific reports on Pt(II) complexes with 2-amino-N-phenyl-3-pyridinecarboxamide are scarce, studies on related 2-aminopyridine (B139424) ligands show coordination through the pyridine nitrogen. mdpi.com

Zinc(II) Complexes: Zinc(II) typically forms tetrahedral or octahedral complexes. While it is less prone to induce amide deprotonation compared to Cu(II) or Pd(II), it can form stable chelates with pyridinecarboxamide ligands. nih.govresearchgate.net The synthesis of Zn(II) complexes with carboxamide derivatives often involves the reaction of the ligand with a zinc(II) salt in ethanol. finechem-mirea.ru

Representative Data for Transition Metal Complexes with Related Pyridinecarboxamide Ligands
Metal IonLigand SystemCoordination GeometryKey Spectroscopic Data (cm⁻¹)Reference
Cu(II)N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamideDistorted Octahedralν(C=O): ~1650 nih.gov
Pd(II)N-(2-aminophenyl)pyridine-2-carboxamideSquare Planar- mdpi.com
Zn(II)N-(furan-2-ylmethyl)-2-pyridinecarboxamideDistorted Octahedralν(C=O): 1639 finechem-mirea.ru
Pt(II)trans-(2-aminopyridine-κN)dichlorido{...}Distorted Square-Planar- mdpi.com

Lanthanide ions, with their larger ionic radii and higher coordination numbers, also form stable complexes with pyridinecarboxamide ligands. A significant area of interest for these complexes is their potential luminescent properties, where the organic ligand can act as an "antenna" to sensitize the lanthanide ion's emission.

La(III) and Ce(III) Complexes: The synthesis and characterization of La(III) and Ce(III) complexes with the closely related ligand N-phenyl-2-pyridinecarboxamide have been reported. The general formula for these complexes is Ln(HL)₃(H₂O)₂₃·2H₂O (where Ln = La(III), Ce(III) and HL is the ligand). In these complexes, the ligand coordinates to the lanthanide ion through the carbonyl oxygen and the pyridine nitrogen, resulting in a coordination number of eight. rsc.org

Tb(III) and Eu(III) Complexes: Terbium(III) and Europium(III) complexes are of particular interest due to their characteristic green and red luminescence, respectively. While specific studies on their complexes with 2-amino-N-phenyl-3-pyridinecarboxamide are not readily available, research on other pyridine-containing ligands demonstrates that efficient energy transfer from the ligand to the metal ion can be achieved, leading to strong luminescence. researchgate.netnih.gov The photophysical properties of these complexes are highly dependent on the coordination environment of the lanthanide ion and the energy of the triplet state of the ligand. researchgate.net

Luminescence Data for Lanthanide Complexes with Related Ligands
Lanthanide IonLigand SystemExcitation Wavelength (nm)Emission Wavelengths (nm)Reference
Eu(III)2-phenylpyrimidine-4-carboxylate-5D0 → 7FJ transitions researchgate.net
Tb(III)2-phenylpyrimidine-4-carboxylate-5D4 → 7FJ transitions researchgate.net
La(III)N-phenyl-2-pyridinecarboxamide-- rsc.org
Ce(III)N-phenyl-2-pyridinecarboxamide-- rsc.org

Gold(III) Complexes and their Reactivity

Gold(III) complexes, being isoelectronic and often isostructural with platinum(II) compounds, have garnered attention for their potential applications. nih.gov The reactivity of Gold(III) complexes with ligands like 3-Pyridinecarboxamide, 2-amino-N-phenyl- is largely dictated by the nature of the ligand and the coordination environment. The interaction with N-donor ligands, such as the pyridine and amino groups present in the title compound, is a key aspect of their chemistry.

The reactions of Gold(III) with amino acids and peptides have been studied to understand their biological activity. researchgate.netnih.gov These studies reveal that Gold(III) can be readily reduced to Gold(I) by ligands containing thiol groups. researchgate.net However, with amino and pyridine functionalities, stable Gold(III) complexes can be formed. The coordination of the 2-amino-N-phenyl-3-pyridinecarboxamide ligand to a Gold(III) center is expected to proceed via the pyridine nitrogen and the amino group, forming a stable chelate ring.

The reactivity of these complexes often involves ligand substitution or redox processes. For instance, the reaction of Na[AuCl₄] with a pyridine-oxaziridine ligand resulted in cleavage of the oxaziridine (B8769555) ring and the formation of stable Gold(III) amide and aldolate complexes. nih.gov This highlights the ability of the Gold(III) center to activate bonds within the coordinated ligand. Monitoring reactions by NMR spectroscopy has shown that the reaction pathways can be influenced by the solvent, with protic solvents favoring O-N bond cleavage. nih.gov

The stability of Gold(III) complexes in aqueous solution is a critical factor, as they are prone to hydrolysis. nih.gov The formation of a chelate with 2-amino-N-phenyl-3-pyridinecarboxamide would likely enhance the stability of the Gold(III) center against hydrolysis, allowing for the study of its subsequent reactivity. The reactivity of the resulting complex would be influenced by the remaining coordination sites on the square-planar Gold(III) ion, which could be occupied by ligands such as chloride or solvent molecules.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand bonding and the structural features of coordination compounds.

The electronic spectra of transition metal complexes of 2-amino-N-phenyl-3-pyridinecarboxamide are expected to exhibit bands arising from d-d transitions and charge-transfer phenomena. libretexts.org The d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are typically weak in intensity. bath.ac.uk For a d⁸ metal ion like Gold(III) in a square-planar environment, these transitions provide information about the ligand field splitting energy.

More prominent features in the electronic spectra are often the charge-transfer (CT) bands, which are much more intense than d-d transitions. sphinxsai.com These can be classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). Given the presence of the electron-rich amino and phenyl groups and the pyridine ring, LMCT bands are likely to be observed, where electron density is transferred from the ligand orbitals to the empty d-orbitals of the metal center. The energy of these CT bands is related to the redox potentials of both the metal and the ligand. rsc.org The absorption maxima for complexes of pyridine-containing ligands with various metal ions often appear in the UV-Vis region, providing a characteristic signature of complex formation. researchgate.net

Table 1: Expected Electronic Transitions for a d⁸ Metal Complex with 2-amino-N-phenyl-3-pyridinecarboxamide

Transition TypeDescriptionExpected Spectral Region
d-d Transitions Excitation of electrons between d-orbitals of the metal center.Visible
LMCT Electron transfer from ligand-based orbitals to metal-based orbitals.UV-Visible
MLCT Electron transfer from metal-based orbitals to ligand-based orbitals.UV-Visible
Intraligand (π-π*) Electronic transitions within the aromatic systems of the ligand.UV

This is an interactive table. Click on the headers to sort.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into which atoms of the 2-amino-N-phenyl-3-pyridinecarboxamide ligand are involved in coordination.

In the IR spectrum, coordination of the pyridine nitrogen is indicated by shifts in the ring vibration bands. up.ac.za The C=O stretching frequency (ν(C=O)) of the amide group is also sensitive to the coordination environment. If the amide oxygen is involved in coordination, a lowering of the ν(C=O) frequency is expected. Conversely, if the amide nitrogen coordinates, changes in the N-H stretching and bending vibrations would be observed. mdpi.com

¹H NMR spectroscopy is a powerful tool for determining the solution structure of these complexes. Upon coordination to a metal, the chemical shifts of the protons on the ligand will change. Protons closer to the metal center typically experience the largest shifts. nih.govnih.gov For instance, the protons on the pyridine ring, particularly those in the alpha positions to the nitrogen, will show significant downfield shifts upon coordination. Similarly, the N-H proton of the amino group would also be affected. nih.gov The appearance of new signals or changes in the integration of existing signals can provide evidence for complex formation and ligand exchange processes. nih.gov

Kinetic and Mechanistic Studies of Substitution Reactions in Pyridinecarboxamide Metal Complexes

The study of ligand substitution reactions in square-planar complexes, such as those formed by Pd(II), Pt(II), and Au(III), is crucial for understanding their reactivity. cbpbu.ac.inlibretexts.org These reactions typically proceed via an associative mechanism, where the incoming nucleophile attacks the metal center to form a five-coordinate intermediate or transition state. cbpbu.ac.inmku.ac.keias.ac.in

The rate of substitution is influenced by several factors, including the nature of the entering nucleophile, the leaving group, and the spectator ligands (the non-reacting ligands). For complexes containing pyridinecarboxamide ligands, the electronic and steric properties of the ligand will play a significant role. The π-acceptor properties of the pyridine ring can influence the lability of the leaving group. researchgate.net

Kinetic studies are often performed under pseudo-first-order conditions, and the observed rate constants typically follow a two-term rate law, which is characteristic of an associative mechanism for square-planar complexes. The negative values of the entropy of activation (ΔS‡) obtained from temperature-dependent studies further support an associative pathway. mku.ac.keias.ac.in The reactivity of analogous Pt(II) and Pd(II) complexes often shows that Pd(II) complexes react much faster than their Pt(II) counterparts. nih.gov

Table 2: General Rate Law for Associative Substitution in Square-Planar Complexes

Rate Lawk_obs = k₁ + k₂[Nu]
k_obs Observed pseudo-first-order rate constant
k₁ Rate constant for the solvent-assisted pathway
k₂ Rate constant for the direct nucleophilic attack pathway
[Nu] Concentration of the incoming nucleophile

This is an interactive table.

Supramolecular Assembly in Coordination Compounds

The 2-amino-N-phenyl-3-pyridinecarboxamide ligand possesses functional groups that are capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to the formation of ordered, high-dimensional structures known as supramolecular assemblies. researchgate.netmdpi.comnih.gov

The amide and amino groups are excellent hydrogen bond donors and acceptors. illinois.edu In the solid state, metal complexes of this ligand can form extended networks through intermolecular hydrogen bonds between the N-H groups and suitable acceptors, such as counter-ions or solvent molecules. nih.govconicet.gov.arnih.gov

Supramolecular Chemistry and Self Assembly of Pyridinecarboxamide Derivatives

Design Principles for Supramolecular Architectures

The rational design of functional molecular solids, a cornerstone of crystal engineering, relies on the predictable nature of intermolecular interactions. mdpi.comub.edunih.gov For pyridinecarboxamide derivatives, the primary functional groups that guide self-assembly are the pyridine (B92270) ring, the carboxamide group, and in the case of 3-Pyridinecarboxamide, 2-amino-N-phenyl-, the amino group and the N-phenyl substituent. These groups offer a rich variety of donor and acceptor sites for hydrogen bonding, as well as aromatic rings for π-π stacking interactions.

The design of supramolecular architectures with these molecules often involves the concept of "supramolecular synthons". These are robust and recurring hydrogen bond patterns that can be used to predictably assemble molecules into larger structures. nih.gov For pyridinecarboxamides, common synthons include the amide-amide homosynthon and various heterosynthons, such as amide-acid or acid-pyridine, when co-crystallized with other molecules. mdpi.commdpi.com The presence of the 2-amino group introduces additional possibilities for hydrogen bonding, potentially leading to more complex and varied supramolecular assemblies.

Hydrogen Bonding Networks in Solid State

Hydrogen bonding is a dominant force in the solid-state structures of pyridinecarboxamide derivatives. The amide group itself is an excellent motif for forming hydrogen bonds, as it possesses both a hydrogen bond donor (N-H) and two acceptor sites (the carbonyl oxygen). This allows for the formation of strong and directional interactions that can link molecules into chains, sheets, or more complex three-dimensional networks. scirp.orgresearchgate.net

In derivatives of 2-aminopyridine (B139424), the amino group provides an additional N-H donor, further enhancing the potential for extensive hydrogen bonding. The nitrogen atom of the pyridine ring is a common hydrogen bond acceptor. scirp.org The interplay between these different functional groups leads to a variety of possible hydrogen bonding patterns.

For instance, in the crystal structure of 2-pyridinecarboxamide, the molecules are linked by N-H···O hydrogen bonds, forming infinite one-dimensional chains. researchgate.net In co-crystals of pyridinecarboxamides with carboxylic acids, characteristic acid-amide and acid-pyridine heterosynthons are frequently observed. mdpi.commdpi.com The formation of these synthons is a key strategy in crystal engineering to create new multicomponent crystalline forms with tailored properties.

Table 1: Potential Hydrogen Bonding Interactions in 3-Pyridinecarboxamide, 2-amino-N-phenyl-

Donor Group Acceptor Group Type of Interaction
Amide N-H Amide C=O Intermolecular
Amino N-H Amide C=O Intermolecular
Amino N-H Pyridine N Intermolecular

π-π Stacking Interactions and Aromatic Stacking in Crystals

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and phenyl rings play a significant role in the stabilization of the crystal structures of N-phenyl pyridinecarboxamide derivatives. nih.govresearchgate.net These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, are crucial in directing the packing of molecules in the solid state.

The geometry of π-π stacking can vary, with common arrangements being face-to-face, edge-to-face (T-shaped), and offset-stacked. The specific conformation adopted depends on the electronic nature of the aromatic rings and the steric effects of any substituents. In some substituted N-phenyl pyridine-2-carboxamides, π-stacking involving the pyridine rings has been observed to contribute to the formation of three-dimensional structures. nih.govresearchgate.net

For example, in N-(4-nitrophenyl)pyridine-2-carboxamide, a stepped or staircase-like progression of loosely π-stacked molecules is observed, with interplanar separations of 3.439 Å and 3.476 Å. nih.govresearchgate.net In other related compounds, π-π stacking interactions have been found to be important in the self-assembly of complex molecules. uky.edu

Table 2: Examples of π-π Stacking Parameters in Related Pyridinecarboxamides

Compound Interacting Rings Interplanar Distance (Å) Reference
N-(4-nitrophenyl)pyridine-2-carboxamide Pyridine-Pyridine 3.439, 3.476 nih.govresearchgate.net

Crystal Engineering of Multicomponent Crystalline Forms

The principles of crystal engineering are widely applied to pyridinecarboxamides to create multicomponent crystals, such as co-crystals and salts, with modified physicochemical properties. mdpi.comub.edunih.gov This is achieved by combining the pyridinecarboxamide with a co-former molecule that can participate in predictable non-covalent interactions.

The versatility of pyridinecarboxamides as co-crystallizing agents stems from the presence of multiple hydrogen bond donor and acceptor sites. mdpi.comscirp.org The formation of robust supramolecular heterosynthons between the pyridinecarboxamide and the co-former is the basis for the rational design of these multicomponent systems.

For example, co-crystals of pyridinecarboxamide isomers with DL-2-Hydroxy-2-phenylacetic acid have been prepared, where the crystal packing is stabilized by a combination of hydrogen bonding and, in some cases, π-π stacking interactions. mdpi.com The analysis of these crystal structures reveals the presence of characteristic heterosynthons with a binding motif between the primary amide and the carboxylic acid. mdpi.com

Given the functional groups present in 3-Pyridinecarboxamide, 2-amino-N-phenyl-, it is a promising candidate for the formation of multicomponent crystals. The 2-amino group, the pyridine nitrogen, and the carboxamide group can all participate in hydrogen bonding with a variety of co-formers, such as carboxylic acids, phenols, and other amides. This opens up possibilities for the design of new solid forms with potentially improved properties like solubility and stability.

Formation of Supramolecular Layers and Chains

The combination of hydrogen bonding and π-π stacking interactions in pyridinecarboxamide derivatives often leads to the formation of well-ordered supramolecular architectures such as one-dimensional chains and two-dimensional layers. researchgate.netnih.gov These extended structures are built up from the self-assembly of individual molecules or hydrogen-bonded dimers.

In the crystal structure of N-phenylnicotinamide, intermolecular N-H···O hydrogen bonds connect the molecules into one-dimensional chains. In the case of 2-pyridinecarboxamide, an extended hydrogen-bond network generated by amide-amide synthons results in the formation of infinite one-dimensional chains. researchgate.net

The formation of layers is also a common motif. In some crystal structures, molecules are connected into parallel layers through a combination of N-H···N, N-H···O, and C-H···N hydrogen bonds, as well as C-H···π interactions. nih.gov These layers can then be held together by weaker van der Waals forces or further π-π stacking interactions.

For 3-Pyridinecarboxamide, 2-amino-N-phenyl-, the presence of multiple hydrogen bonding sites and two aromatic rings suggests a high propensity for the formation of such extended supramolecular structures. It is conceivable that the molecules could self-assemble into chains via amide-amide or amide-amino hydrogen bonds, which could then be further organized into layers through π-π stacking of the pyridine and phenyl rings. The specific arrangement would depend on the delicate balance of these non-covalent forces.

Structure Property Relationships and Theoretical Predictions for Pyridinecarboxamides

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-describing features of a set of compounds with a particular physical property. While specific QSPR models exclusively for 3-Pyridinecarboxamide, 2-amino-N-phenyl- are not extensively detailed in the available literature, the principles are widely applied to related classes of compounds like benzamides and other pyridine (B92270) derivatives. nih.gov

These studies typically involve calculating a range of molecular descriptors, which are numerical values representing different aspects of a molecule's structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and electronic descriptors (e.g., dipole moment, orbital energies). Multiple regression analysis is then often used to build a mathematical model that links these descriptors to a property of interest, such as lipophilicity or receptor binding affinity. nih.gov For example, in studies of substituted benzamides, QSPR has been used to express lipophilicity as a sum of π contributions from various substituents, including a term for interactions between aromatic substituents. nih.gov Such models are powerful predictive tools in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing synthetic efforts.

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of a molecule like 3-Pyridinecarboxamide, 2-amino-N-phenyl- are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. Molecular dynamics (MD) simulations extend this by modeling the motion of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. nih.govrsc.org

For related 2-N-phenylamino-nitropyridine derivatives, computational and experimental methods like X-ray diffraction and Density Functional Theory (DFT) calculations have been used to determine their molecular conformation. nih.gov These studies reveal that the molecules are generally not planar. A key feature is the dihedral angle between the planes of the pyridine and phenyl rings. For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, this angle was found to be 6.20(15)° in the crystal structure. nih.gov Similarly, for 2-N-phenylamino-3-nitro-6-methylpyridine, the dihedral angle is 2.90(14)°. nih.gov DFT calculations for the gas-phase conformation of these molecules often show differences from the solid-state crystal structure, highlighting the influence of intermolecular forces in the crystal lattice on molecular shape. nih.gov

MD simulations on related systems, such as phenylalkylamine derivatives, have been employed to understand their interaction with biological targets. nih.gov These simulations can identify crucial amino acid residues involved in binding and elucidate the dynamic behavior of the ligand-receptor complex over time scales of nanoseconds. nih.govmdpi.com

CompoundMethodDihedral Angle (Pyridine-Phenyl)Planarity of NO₂ group (Twist relative to Pyridine)Reference
2-N-phenylamino-3-nitro-4-methylpyridineX-ray6.20(15)°3.84(15)° nih.gov
2-N-phenylamino-3-nitro-4-methylpyridineDFT (gas)~25° (significantly greater than crystal)~25° nih.gov
2-N-phenylamino-3-nitro-6-methylpyridineX-ray2.90(14)°10.30(12)° nih.gov
2-N-phenylamino-3-nitro-6-methylpyridineDFT (gas)-Strictly planar arrangement nih.gov

Electronic Structure-Reactivity Correlations

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity. Quantum chemical calculations are used to determine the energies of these orbitals and map their spatial distribution. researchgate.net

The HOMO is associated with the ability to donate electrons, representing the site of electrophilic attack, while the LUMO is associated with the ability to accept electrons, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For related structures like 2-amino-4,6-diphenylnicotinonitriles, Time-Dependent Density Functional Theory (TD-DFT) analyses have been used to elucidate HOMO-LUMO energy gaps, electronegativity, and dipole moments, providing a deeper understanding of their electronic properties and potential reactivity. researchgate.netmdpi.com These computational studies help to rationalize the molecule's behavior in chemical reactions and its interactions with biological systems. The distribution of electrostatic potential on the molecular surface also reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

Influence of Substituent Effects on Molecular Properties

The properties of the core 3-Pyridinecarboxamide, 2-amino-N-phenyl- structure can be significantly modulated by the introduction of different substituent groups on either the pyridine or the phenyl ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the molecule's geometry, electronic distribution, and ultimately its reactivity and biological activity. mdpi.comresearchgate.net

Electron-donating groups (EDGs), such as amino (-NH₂) or methyl (-CH₃) groups, increase the electron density on the aromatic ring system. beilstein-journals.org The 2-amino group on the pyridine ring of the title compound is a strong EDG. This increased electron density can affect the energies of the frontier orbitals, potentially increasing the HOMO energy and making the molecule a better electron donor. Studies on related pyridine-N-oxides show that EDGs can enhance complexation ability. researchgate.net

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic ring. mdpi.combeilstein-journals.org If such groups were substituted onto the phenyl ring of 3-Pyridinecarboxamide, 2-amino-N-phenyl-, they would lower the energy of the LUMO, making the molecule a better electron acceptor. This can influence intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for crystal packing and ligand-receptor binding. mdpi.com For example, in a study of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electron-withdrawing effect of a cyano group on the phenyl ring was found to alter the molecule's electron density and its binding mode to a protein target. mdpi.com The presence of strong EWGs on a pyridine ring has also been correlated with an increase in electron affinity. researchgate.net

These substituent-induced modifications are a cornerstone of structure-activity relationship (SAR) studies, where systematic changes to a lead compound's structure are made to optimize its desired properties. nih.govresearchgate.net

Molecular Design Strategies and in Vitro Interaction Studies for Pyridinecarboxamide Scaffolds

Principles of Molecular Design for Specific Interactions

The rational design of molecules with specific biological interactions is a cornerstone of modern medicinal chemistry. For scaffolds such as pyridinecarboxamide, the primary goal is to create compounds that bind to a biological target with high affinity and selectivity. This process is guided by several key principles. A fundamental concept is the pharmacophore model, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. These features often include hydrogen bond donors and acceptors, aromatic rings for π-π stacking, hydrophobic groups, and charged centers. For instance, in related heterocyclic structures, studies have shown that hydrogen bond acceptors, along with aromatic and aliphatic centers, are critical features for inhibitor activity. researchgate.net

Design of 3-Pyridinecarboxamide, 2-amino-N-phenyl- Analogues for Targeted Interactions

Starting with the core structure of 3-Pyridinecarboxamide, 2-amino-N-phenyl-, numerous analogues can be designed to enhance targeted interactions. The design strategy focuses on systematically modifying three main parts of the molecule: the pyridine (B92270) ring, the 2-amino group, and the N-phenyl substituent. The goal is to improve binding affinity, selectivity, and other physicochemical properties by introducing functional groups that can form specific, favorable interactions with a target biomolecule.

For example, substitutions on the N-phenyl ring can explore hydrophobic pockets or introduce new hydrogen bonding opportunities. Adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, potentially influencing its binding characteristics. Similarly, modifying the 2-amino group or substituting various positions on the pyridine ring can alter the molecule's shape, flexibility, and interaction profile. The design of such analogues is often guided by computational models and an understanding of the target's binding site architecture.

Below is a table outlining potential design strategies for analogues of 3-Pyridinecarboxamide, 2-amino-N-phenyl-.

Modification Site Proposed Analogue/Substitution Design Rationale
N-Phenyl Ring Introduction of hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groupsTo introduce hydrogen bond donor/acceptor capabilities and explore polar regions of a binding site.
Introduction of halogen atoms (e.g., -F, -Cl)To modulate electronic properties and potentially form halogen bonds or enhance hydrophobic interactions.
Replacement with other aromatic systems (e.g., thiophene, furan)To alter steric bulk and explore different aromatic interactions within the binding pocket.
Pyridine Ring Substitution at positions 4, 5, or 6To probe for additional binding interactions and optimize the orientation of the molecule in the active site.
Introduction of a fused ring system (e.g., quinoline)To increase the surface area for hydrophobic interactions and improve binding affinity.
2-Amino Group Acylation or alkylation of the amineTo modify hydrogen bonding capacity and introduce new steric features.

In Vitro Molecular Interaction Methodologies (e.g., binding assays, spectroscopic titration for interaction mechanisms)

To validate the designed interactions of 3-Pyridinecarboxamide, 2-amino-N-phenyl- and its analogues, various in vitro methodologies are employed. These techniques provide quantitative data on binding affinity, stoichiometry, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. springernature.comnih.gov In a typical ITC experiment, a solution of the pyridinecarboxamide compound is titrated into a sample cell containing the target molecule. khanacademy.org The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. springernature.comnews-medical.net From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. springernature.comnih.gov This level of detail helps to understand the forces driving the interaction, such as whether it is enthalpy-driven (dominated by hydrogen bonds and van der Waals forces) or entropy-driven (often associated with hydrophobic interactions). khanacademy.org

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying real-time biomolecular interactions. aragen.comnih.gov In an SPR experiment, the target molecule is typically immobilized on a sensor chip. nih.gov A solution containing the pyridinecarboxamide analogue is then flowed over the surface. aragen.com Binding between the analogue (the analyte) and the immobilized target (the ligand) causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.govnih.gov This allows for the real-time monitoring of both the association and dissociation phases of the interaction. aragen.com From the resulting sensorgram, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. aragen.comnih.gov

Spectroscopic Titration methods, such as UV-Vis, fluorescence, or Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to study binding. These techniques monitor changes in the spectroscopic properties of the molecule or its target upon complex formation. For example, IR and NMR spectroscopy can be used to characterize the structure of coordinated ligands in metal complexes, confirming which atoms are involved in the interaction. bendola.com

Computational Modeling of Molecular Interactions (e.g., Molecular Docking)

Computational modeling plays a crucial role in predicting and understanding the interactions of pyridinecarboxamide derivatives at the molecular level. Molecular docking is a primary tool used in this context to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method simulates the binding process, calculating a docking score or binding energy that estimates the affinity of the compound for the target. aragen.com

The docking process involves preparing the 3D structures of both the ligand (e.g., an analogue of 3-Pyridinecarboxamide, 2-amino-N-phenyl-) and the macromolecular target. Software such as AutoDock Vina or MOE is then used to explore various possible binding poses of the ligand within the active site of the target. aragen.comnih.gov The results provide valuable insights into the specific interactions that stabilize the complex. For instance, docking studies on related heterocyclic compounds have successfully identified key hydrogen bonds and hydrophobic interactions within the binding site of enzymes. researchgate.netaragen.com These computational analyses help rationalize observed SAR data and guide the design of new analogues with improved potency. researchgate.net

The following table summarizes the key outputs from molecular docking studies.

Parameter Description Significance in Molecular Design
Docking Score / Binding Energy A numerical value (e.g., in kcal/mol) that estimates the binding affinity between the ligand and the target.Helps to rank and prioritize candidate molecules for synthesis and in vitro testing. Lower energy values typically suggest stronger binding. aragen.com
Binding Pose / Orientation The predicted 3D arrangement of the ligand within the target's binding site.Reveals the spatial fit of the molecule and how its functional groups are positioned to interact with specific amino acid residues.
Key Interactions Identification of specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking).Provides a detailed understanding of the molecular basis of binding, guiding rational modifications to enhance these interactions. researchgate.netaragen.com

Structure-Based Design Approaches in Chemical System Contexts

Structure-based design is an iterative and integrated approach that leverages the three-dimensional structural information of a biological target to design potent and selective ligands. This strategy is highly effective for developing analogues of scaffolds like 3-Pyridinecarboxamide, 2-amino-N-phenyl- within a specific chemical or biological system, such as inhibiting a particular enzyme.

The process begins with obtaining the 3D structure of the target, often through techniques like X-ray crystallography. This high-resolution structure provides a detailed map of the binding site, including its shape, size, and the location of key amino acid residues. Computational tools, particularly molecular docking, are then used to place the pyridinecarboxamide scaffold into this active site to predict its binding mode and affinity. researchgate.net

The insights gained from these computational models guide the design of new analogues. For example, if docking reveals an unoccupied hydrophobic pocket near the N-phenyl group, analogues with appropriate hydrophobic substituents can be designed to fill that space and increase binding affinity. After these new compounds are designed, they are synthesized and then evaluated using the in vitro methodologies described previously (e.g., ITC, SPR) to experimentally measure their binding affinity and thermodynamic properties. news-medical.netnih.gov The results of these experimental tests, combined with co-crystal structures of the new ligands bound to the target if available, provide feedback that informs the next cycle of design. This iterative cycle of design, computational modeling, synthesis, and in vitro testing allows for the progressive optimization of the pyridinecarboxamide scaffold to achieve the desired interaction profile.

Advanced Methodologies and Future Research Directions for 3 Pyridinecarboxamide, 2 Amino N Phenyl

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational analysis is becoming increasingly crucial in the study of pyridinecarboxamide derivatives. This integrated approach allows for a more profound understanding of molecular structures, properties, and interactions.

Key Research Findings:

Structural and Spectral Analysis: Computational methods, particularly Density Functional Theory (DFT), have been employed to calculate the molecular structures and vibrational spectra of pyridinecarboxamide isomers. researchgate.net These theoretical calculations, when compared with experimental data from FT-IR and Raman spectroscopy, provide a comprehensive description of molecular geometry and vibrations. researchgate.net

Reaction Mechanism Insights: The combination of experimental investigation and computational modeling has been instrumental in elucidating the mechanisms of reactions involving these scaffolds. For instance, studies on 2-amino-3-cyanopyridine (B104079) derivatives, which share a core structure, utilize both experimental data and theoretical calculations to understand their reactivity and potential for creating diverse heterocyclic compounds. nih.gov

Molecular Docking: In the context of designing bioactive molecules, molecular docking is a key computational tool. It is used to predict the preferred binding orientation of a ligand, such as a pyridine (B92270) carboxamide derivative, when it interacts with a target receptor. researchgate.net This information is vital for structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity. nih.govmdpi.com

The following table summarizes the application of these integrated approaches:

MethodologyApplicationOutcome
Density Functional Theory (DFT) Calculation of molecular geometry and vibrational frequencies.Validation of experimental spectroscopic data (FT-IR, Raman) and detailed structural elucidation. researchgate.net
Molecular Docking Prediction of ligand-receptor binding modes.Insight into potential biological targets and guidance for designing more potent analogues. researchgate.netmdpi.com
Quantum Chemical Analysis Investigation of photophysical properties.Understanding of fluorescence mechanisms and solvent effects on emission spectra. mdpi.com

High-Throughput Synthesis and Screening Methodologies

To efficiently explore the vast chemical space around the pyridinecarboxamide scaffold, high-throughput synthesis (HTS) and screening techniques are indispensable. These methods allow for the rapid generation and evaluation of large libraries of related compounds.

Key Research Findings:

Combinatorial Chemistry: HTS often employs principles of combinatorial chemistry to create large, diverse libraries of molecules. nih.gov Techniques such as multicomponent reactions (MCRs) are particularly valuable as they can generate complex molecules from simple starting materials in a single step, which is ideal for automated synthesis platforms. rug.nl

Automated Synthesis: Modern HTS platforms utilize robotic automation for liquid handling and reaction workups, enabling the parallel synthesis of hundreds or even thousands of compounds. rug.nl This approach has been successfully applied to generate libraries of various heterocyclic compounds, including those with pyridine and pyrazole (B372694) cores. nih.gov

Nanoscale Crystallization: A significant bottleneck in chemical research is obtaining high-quality crystals for X-ray diffraction analysis. High-throughput nanoscale crystallization techniques can screen a wide range of conditions using minimal amounts of material, accelerating the process of structure determination for novel analogues. youtube.com

The table below outlines key aspects of high-throughput methodologies:

TechniqueDescriptionAdvantage
Multicomponent Reactions (MCRs) Reactions where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials. rug.nlRapid assembly of complex and diverse molecular scaffolds, high atom economy. rug.nl
Acoustic Dispensing Ejection A non-contact liquid handling technology that uses sound energy to transfer nanoliter volumes of reagents. rug.nlEnables miniaturization of reactions, conserving valuable reagents and reducing waste. rug.nl
High-Throughput Crystallization Automated screening of numerous crystallization conditions (solvents, temperature, precipitants) on a micro or nanoscale. youtube.comAccelerates structure elucidation by rapidly identifying conditions for single crystal growth. youtube.com

Development of Novel Analytical Probes based on Pyridinecarboxamide Scaffolds

The inherent photophysical properties of the pyridine ring system make pyridinecarboxamide derivatives attractive candidates for the development of novel analytical probes, such as fluorescent sensors.

Key Research Findings:

Fluorescence Sensing: Pyridine-based fluorophores have been successfully developed as optical sensors. mdpi.com These probes can detect specific analytes through changes in their fluorescence emission, such as quenching or enhancement. mdpi.com For example, pyridine-based probes have been designed to detect arsenate in water samples and even within living cells. nih.gov

Solvatochromism: The fluorescence of some pyridine derivatives is highly sensitive to the polarity of their environment. mdpi.com This solvatochromic behavior can be exploited to probe the microenvironment of chemical or biological systems. mdpi.com

Mechanism of Action: The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). nih.gov Computational studies are frequently used to understand these electronic transitions and optimize the design of the probe. mdpi.com

Probe TypeAnalyte/ApplicationSensing Mechanism
Fluorescent Probe Benzene (B151609) and gasoline adulterantsFluorescence quenching upon interaction with the analyte. mdpi.com
Chelation-Based Sensor Arsenate ionsChelation-Enhanced Fluorescence (CHEF) via intermolecular hydrogen bonding. nih.gov
Environmental Probe Solvent polaritySolvatochromic shifts in emission spectra due to changes in the solvent environment. mdpi.com

Exploration of New Reaction Conditions and Catalytic Systems

The synthesis of 3-Pyridinecarboxamide, 2-amino-N-phenyl- involves the formation of an amide bond, a reaction of fundamental importance in organic chemistry. Modern research focuses on developing more efficient, sustainable, and versatile catalytic systems for this transformation.

Key Research Findings:

Catalytic Direct Amidation: A major goal is to move away from stoichiometric activating agents, which generate significant waste, towards catalytic methods that directly couple carboxylic acids and amines. catalyticamidation.info This approach is more atom-economical and aligns with the principles of green chemistry. ucl.ac.uk

Boron-Based Catalysts: Boronic acids and their derivatives have emerged as highly effective catalysts for direct amidation. nih.gov They are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. mdpi.com Mechanistic studies suggest that the catalytic cycle may involve complex boron-containing intermediates. nih.gov

Metal-Based Catalysts: Various metal-based catalysts, including those based on zirconium and hafnium, have also been developed for amide synthesis under relatively mild conditions. mdpi.com Ruthenium-based systems can catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct.

The following table compares different catalytic systems for amidation:

Catalyst ClassExampleKey Features
Boron Catalysts Phenylboronic acid, 2,4-Bis(trifluoromethyl)phenylboronic acidEffective for direct amidation, often requires water removal, mechanistic complexity. ucl.ac.ukmdpi.com
Group IV Metal Catalysts Zirconium and Hafnium-based complexesLewis acid catalysis, can be robust and reusable. mdpi.com
Ruthenium Catalysts Ruthenium pincer complexesDehydrogenative coupling of alcohols and amines, produces H2 as a byproduct.

Predictive Modeling for Novel Analogues in Chemical Systems

Predictive modeling uses computational algorithms to forecast the properties and behavior of new molecules before they are synthesized. This in silico approach saves time and resources by prioritizing the most promising candidates for experimental investigation.

Key Research Findings:

Structure-Activity Relationship (SAR): Predictive models are often built upon SAR data. By analyzing how changes in molecular structure affect a particular property (e.g., biological activity), models can be trained to predict the activity of novel analogues. mdpi.com

ADME Prediction: In drug discovery, it is crucial to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Web-based tools and specialized software can calculate parameters like lipophilicity, water solubility, and drug-likeness for virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com

Dearomative Retrosynthesis: Predictive models and a deeper understanding of reaction mechanisms are enabling novel synthetic strategies. For instance, computational analysis can support dearomative strategies, where an aromatic starting material like a pyridine is converted into a non-aromatic, three-dimensional structure, offering a pathway to novel molecular architectures. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.